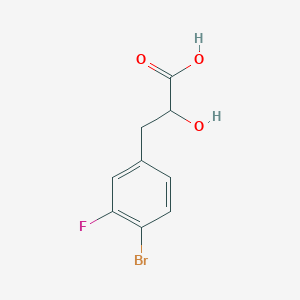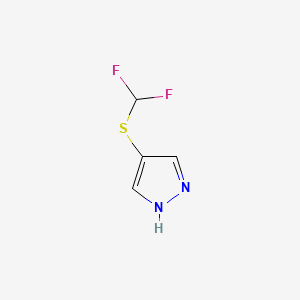
4-(difluoromethylsulfanyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethylsulfanyl)-1H-pyrazole is a heterocyclic compound that contains both sulfur and fluorine atoms. This compound is part of a broader class of fluorine-containing heterocycles, which are known for their unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the difluoromethylsulfanyl group imparts distinct characteristics to the molecule, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of thiopyridones or cyclic thiocarbamates with difluorocarbene . This reaction can be catalyzed by triazolylidene catalysts, which facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4-(difluoromethylsulfanyl)-1H-pyrazole may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
4-(Difluoromethylsulfanyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the difluoromethylsulfanyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of derivatives with different functional groups replacing the difluoromethylsulfanyl group.
科学的研究の応用
4-(Difluoromethylsulfanyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or modulators of biological pathways.
作用機序
The mechanism of action of 4-(difluoromethylsulfanyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
類似化合物との比較
4-(Difluoromethylsulfanyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-(Trifluoromethyl)pyrrolidines: These compounds contain a trifluoromethyl group instead of a difluoromethylsulfanyl group.
Difluoromethyl pyrazole derivatives: These compounds share the difluoromethyl group but may have different substituents on the pyrazole ring, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its combination of fluorine and sulfur atoms, which can enhance its chemical stability and bioactivity compared to other similar compounds.
特性
分子式 |
C4H4F2N2S |
|---|---|
分子量 |
150.15 g/mol |
IUPAC名 |
4-(difluoromethylsulfanyl)-1H-pyrazole |
InChI |
InChI=1S/C4H4F2N2S/c5-4(6)9-3-1-7-8-2-3/h1-2,4H,(H,7,8) |
InChIキー |
LOEDWUPFMVULIZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1)SC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chlorooxazolo[4,5-d]pyrimidine](/img/structure/B13630532.png)
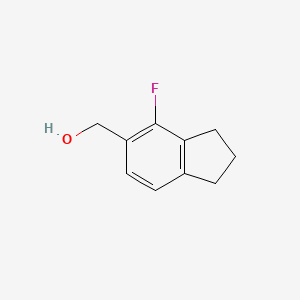
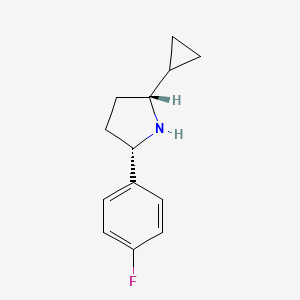
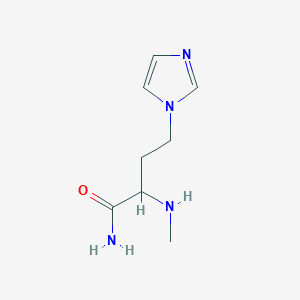
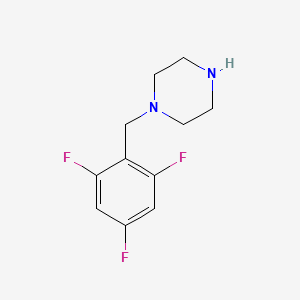
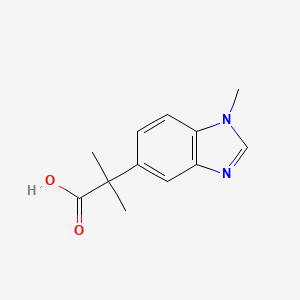
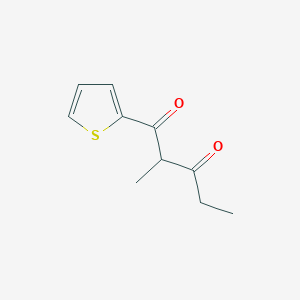
![[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol; trifluoroacetic acid](/img/structure/B13630574.png)
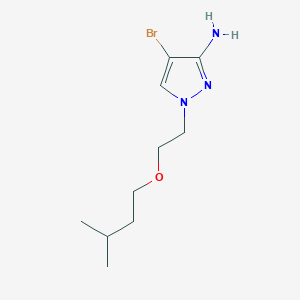
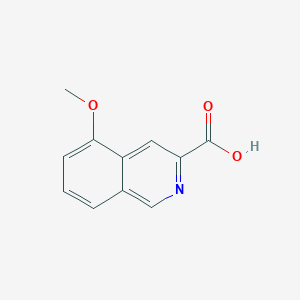
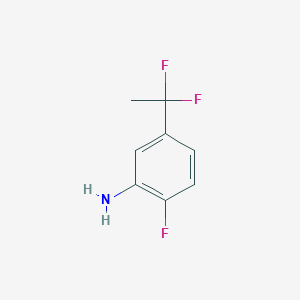

![{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol](/img/structure/B13630606.png)
